molecular formula C5H9NO3 B8273712 4-(Hydroxymethyl)azetidine-2-carboxylic acid

4-(Hydroxymethyl)azetidine-2-carboxylic acid

Cat. No. B8273712
M. Wt: 131.13 g/mol
InChI Key: ZKORKMCEVCKOFV-UHFFFAOYSA-N
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Patent
US04990504

Procedure details

179 mg (0.575 mmol) of N-benzyl-4-(hydroxymethyl)azetidine-2-carboxylic acid benzyl ester and 60 mg of 20% Pd(OH)2 /C (containing 31% of water) in 30 ml of methanol are hydrogenated in a Parr shaker under 4 atm of hydrogen for 3.5 h. The catalyst is filtered off through a double paper filter and washed with methanol, the solution evaporated, and the residue chromatographed on silica gel (isopropanol/water/conc. NH3 14:5:1) to yield, after evaporation and drying i.v., 53.6 mg (71%) of 4-(hydroxymethyl)azetidine-2-carboxylic acid as a colorless solid. 1H NMR (D2O): δ 4.71 (t, 1H, J=9), 4.56 (m, 1H), 3.80 (m, 2H), 2.81 (dt, 1H, J=12 (d), 9.5 (t)), 2.43 (dt, 1H, J=12.5 (d), 8.5 (t)). IR (nujol): 3239, 3146, 2589, 2438, 1620, 1565, 1410, 1327, 1302, 1188, 1099, 1038, 999, 885, 828, 758, 725 cm-1.
Name
N-benzyl-4-(hydroxymethyl)azetidine-2-carboxylic acid benzyl ester
Quantity
179 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]1[CH2:14][CH:13]([CH2:15][OH:16])[N:12]1CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1.O.[H][H]>CO.[OH-].[OH-].[Pd+2]>[OH:16][CH2:15][CH:13]1[NH:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:14]1 |f:4.5.6|

Inputs

Step One
Name
N-benzyl-4-(hydroxymethyl)azetidine-2-carboxylic acid benzyl ester
Quantity
179 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1N(C(C1)CO)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off through a double paper
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
the solution evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (isopropanol/water/conc. NH3 14:5:1)
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
drying i.v

Outcomes

Product
Name
Type
Smiles
OCC1CC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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